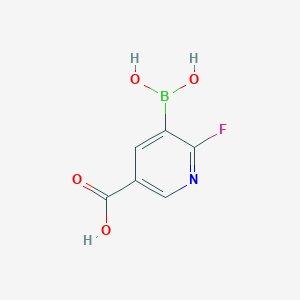

Acide 5-carboxy-2-fluoropyridine-3-boronique

Vue d'ensemble

Description

5-Carboxy-2-fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is used as a reactant involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .

Synthesis Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters . The Suzuki–Miyaura coupling reaction, which is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, also involves organoboron reagents .

Molecular Structure Analysis

The molecular weight of 5-Carboxy-2-fluoropyridine-3-boronic acid is 184.92 . The IUPAC name for this compound is 5-(dihydroxyboryl)-6-fluoronicotinic acid .

Chemical Reactions Analysis

Boronic acid-based linkages, such as boronic acid esters and boroxines, are known for their quick exchange kinetics and can be easily applied in various polymer systems . They have been utilized for the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets .

Applications De Recherche Scientifique

Synthèse organique

Acide 5-carboxy-2-fluoropyridine-3-boronique : est un bloc de construction polyvalent en synthèse organique. Son groupe acide boronique est essentiel dans les réactions de couplage de Suzuki-Miyaura, largement utilisées pour former des liaisons carbone-carbone . Cette réaction est fondamentale dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques et les polymères.

Découverte de médicaments

Ce composé sert de précurseur pour la synthèse de molécules biologiquement actives. Par exemple, il peut être utilisé pour créer des hétéroaryl benzylurées, qui présentent une activité inhibitrice contre la kinase 3 de la glycogène synthase, une protéine kinase impliquée dans diverses maladies .

Chimie médicinale

En chimie médicinale, l’This compound est utilisé pour synthétiser des carboxyindoles, qui ont montré une activité inhibitrice contre la polymérase NS5B du VHC . Cette enzyme est essentielle à la réplication du virus de l’hépatite C, ce qui fait de ces composés des médicaments antiviraux potentiels.

Science des matériaux

La capacité du composé à participer à l’hétérocyclisation avec des acides α-oxocarboxyliques ouvre des applications en science des matériaux. Il peut être utilisé pour créer de nouveaux matériaux organiques avec des propriétés électroniques et photoniques spécifiques .

Catalyse

Les chercheurs ont exploré l’utilisation d’acides boroniques en catalyse. L’This compound pourrait potentiellement être impliqué dans des cycles catalytiques, en particulier dans les transformations nécessitant une entité bore pour que la réaction se déroule .

Biologie chimique

En biologie chimique, les acides boroniques sont connus pour interagir avec diverses biomolécules. La structure spécifique de l’This compound peut lui permettre de se lier sélectivement aux enzymes ou aux récepteurs, fournissant un outil pour sonder les systèmes biologiques .

Chimie environnementale

L’atome de fluor présent dans le composé en fait un candidat pour l’étude des composés organofluorés dans l’environnement. Sa stabilité et sa réactivité peuvent être étudiées pour comprendre l’impact environnemental des composés fluorés .

Chimie analytique

Enfin, en chimie analytique, l’This compound peut être utilisé comme réactif ou comme étalon dans les méthodes chromatographiques pour quantifier ou identifier des composés similaires dans des mélanges complexes .

Mécanisme D'action

Target of Action

The primary target of 5-Carboxy-2-fluoropyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Carboxy-2-fluoropyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by 5-Carboxy-2-fluoropyridine-3-boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature

Result of Action

The molecular and cellular effects of 5-Carboxy-2-fluoropyridine-3-boronic acid’s action are the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Carboxy-2-fluoropyridine-3-boronic acid. For instance, the compound is stable under recommended storage conditions and should be stored away from oxidizing agents . Spillage is unlikely to penetrate soil .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Boronic acid-based linkages, such as those in 5-Carboxy-2-fluoropyridine-3-boronic acid, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems . This opens up potential future directions in the development of novel materials that show a longer lifetime and can be easily recycled .

Propriétés

IUPAC Name |

5-borono-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGBTWNYVSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254754 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451393-25-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-borono-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)